molecular formula C26H33NO9 B12779558 3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 81320-36-7

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12779558
CAS No.: 81320-36-7
M. Wt: 503.5 g/mol
InChI Key: ZEOPXBDVYXUFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that features a benzodioxepin ring system fused with a benzene ring, along with a diethylpropan-1-amine side chain and a tricarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate aldehydes or ketones under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepin ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    p-Toluenesulfonic acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine is unique due to its combination of a benzodioxepin ring system with a diethylpropan-1-amine side chain and a tricarboxylic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

81320-36-7

Molecular Formula

C26H33NO9

Molecular Weight

503.5 g/mol

IUPAC Name

3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H25NO2.C6H8O7/c1-3-21(4-2)15-9-14-18-16-10-5-6-11-17(16)22-19-12-7-8-13-20(19)23-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,10-13,18H,3-4,9,14-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZEOPXBDVYXUFHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.